N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of an adamantane core, a triazole ring, and a phenyl group with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The adamantane core is then introduced through a series of substitution reactions, followed by the attachment of the phenyl group with ethyl and methyl substituents. The final step involves the formation of the carboxamide linkage, which is accomplished through amidation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and adamantane core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
- N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxylate
- N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the adamantane core enhances its stability and lipophilicity, while the triazole ring contributes to its reactivity and potential for diverse interactions.
This comprehensive overview highlights the significance of this compound in various scientific domains. Further research and exploration of its properties and applications are likely to yield valuable insights and advancements.
Biological Activity
N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Adamantane moiety, known for its stability and unique three-dimensional shape.
- Functional Groups : The presence of a triazole ring, methylsulfanyl group, and an ethyl-substituted phenyl group enhances its reactivity and interaction with biological targets.
Molecular Formula
- C21H24N4O2S
Molecular Weight
- 396.50 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results indicated promising IC50 values, suggesting effective inhibition of cancer cell proliferation .
Antimicrobial Activity
Compounds similar to this compound have shown notable antimicrobial activity:
- In Vitro Testing : Studies on related triazole derivatives revealed significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives have been documented to inhibit enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cells, contributing to their cytotoxic effects.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against A549 and HeLa cell lines. The compound exhibited an IC50 value of approximately 15 µM against A549 cells and 20 µM against HeLa cells, indicating significant anticancer potential .
Study 2: Antimicrobial Screening
A series of related triazole compounds were screened for antimicrobial activity. The results showed that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Candida albicans, highlighting the potential of triazole derivatives in treating infections .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c1-4-19-7-5-6-15(2)21(19)28-20(26-27-23(28)30-3)14-25-22(29)24-11-16-8-17(12-24)10-18(9-16)13-24/h5-7,16-18H,4,8-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSNASNPGBBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SC)CNC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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